molecular formula C27H32F6O3 B152911 Ccris 7514 CAS No. 137102-93-3

Ccris 7514

Cat. No.: B152911
CAS No.: 137102-93-3
M. Wt: 518.5 g/mol
InChI Key: WVQFESJNOSYLJI-RGTRFGFKSA-N
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Description

The term "Ccris 7514" refers to an entry in the Chemical Carcinogenesis Research Information System (CCRIS), a specialized database archived under ToxNet that focuses on chemical carcinogenicity, mutagenicity, and tumorigenicity data . CCRIS provides curated experimental results from in vitro and in vivo studies, including species tested, administration routes, doses, and observed outcomes .

Properties

CAS No.

137102-93-3

Molecular Formula

C27H32F6O3

Molecular Weight

518.5 g/mol

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-7a-methyl-1-[(2R)-7,7,7-trifluoro-6-hydroxy-6-(trifluoromethyl)hept-4-yn-2-yl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H32F6O3/c1-16(6-4-13-25(36,26(28,29)30)27(31,32)33)21-10-11-22-18(7-5-12-24(21,22)3)8-9-19-14-20(34)15-23(35)17(19)2/h8-10,16,20,22-23,34-36H,2,5-7,11-12,14-15H2,1,3H3/b18-8+,19-9+/t16-,20-,22+,23+,24-/m1/s1

InChI Key

WVQFESJNOSYLJI-RGTRFGFKSA-N

SMILES

CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Isomeric SMILES

C[C@H](CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C

Canonical SMILES

CC(CC#CC(C(F)(F)F)(C(F)(F)F)O)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Synonyms

1,25-dihydroxy-16-ene-23-yne-26,27-hexafluorocholecalciferol
Ro 24-5531
Ro-24-5531
Ro24-5531

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Parameters Captured in Carcinogenicity Databases

Parameter CCRIS CPDB RTECS GENE-TOX
Carcinogenicity Results Yes Yes Partial No
Mutagenicity Data Yes No No Yes
Tumorigenicity Outcomes Yes Yes No No
Species Tested Yes Yes No Yes
Dose-Response Data Yes Yes Yes Yes
Structural Alerts Yes No No No
Last Updated Discontinued Active Active Discontinued

Key Findings:

Data Scope: CCRIS uniquely integrates carcinogenicity, mutagenicity, and structural alerts, whereas CPDB prioritizes potency metrics (e.g., TD₅₀) . For example, a compound like benzene might show carcinogenicity in CCRIS and CPDB but lack mutagenicity data in RTECS.

Experimental Detail : CCRIS and CPDB provide granular details (e.g., strain, administration route), while RTECS focuses on toxic doses .

Utility in Predictive Modeling: Studies combining CCRIS and GENE-TOX data have improved genotoxicity prediction models, leveraging CCRIS's mutagenicity data .

Research Implications and Limitations

  • Strengths : CCRIS entries like "this compound" offer historical data critical for longitudinal studies. Its integration with GENE-TOX enhances model accuracy for regulatory toxicology .
  • Limitations : The discontinuation of CCRIS necessitates reliance on newer databases like CPDB for updated data. Variability in experimental protocols across databases complicates cross-referencing .

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